molecular formula C15H14N3NaO2 B1603897 Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt CAS No. 845-46-5

Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt

Cat. No. B1603897
CAS RN: 845-46-5
M. Wt: 291.28 g/mol
InChI Key: OSCKRHPYZNTEIO-UHFFFAOYSA-M
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Description

Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt, also known as 4-Aminoazobenzene-4-sulfonic acid sodium salt (AABS), is an azo dye used in the synthesis of various organic compounds. AABS is a highly water-soluble, yellow-orange dye with a melting point of 350°C and a molecular weight of 477.5 g/mol. It is used in a variety of applications, including as a dye in the textile industry, as a reagent in analytical chemistry, and as a fluorescent dye in biochemistry.

Scientific Research Applications

  • Chemical Synthesis

    • This compound can be used in the synthesis of other complex organic compounds .
    • It’s often used as a reagent in various chemical reactions .
  • Dyes and Indicators

    • Due to its color properties, it can be used as a dye or colorant in various applications .
    • It can also be used as an indicator in certain types of chemical analyses .
  • Research Use

    • This compound is often used in research settings, particularly in fields like organic chemistry and materials science .
  • Chemical Synthesis

    • This compound can be used in the synthesis of other complex organic compounds .
    • It’s often used as a reagent in various chemical reactions .
  • Dyes and Indicators

    • Due to its color properties, it can be used as a dye or colorant in various applications .
    • It can also be used as an indicator in certain types of chemical analyses .
  • Research Use

    • This compound is often used in research settings, particularly in fields like organic chemistry and materials science .
  • Indicator Grade

    • This compound is available in an indicator grade, suggesting its use in analytical chemistry for titrations and other methods where an indicator is needed .

properties

IUPAC Name

sodium;4-[[4-(dimethylamino)phenyl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.Na/c1-18(2)14-9-7-13(8-10-14)17-16-12-5-3-11(4-6-12)15(19)20;/h3-10H,1-2H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCKRHPYZNTEIO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9061209
Record name Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt

CAS RN

845-46-5
Record name Benzoic acid, 4-(2-(4-(dimethylamino)phenyl)diazenyl)-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000845465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-[[4-(dimethylamino)phenyl]azo]-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9061209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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